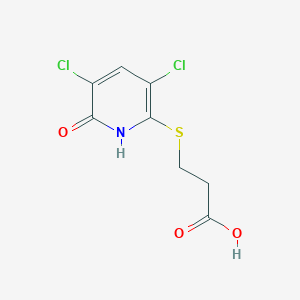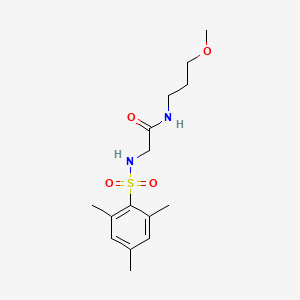
3-((3,5-Dichloro-6-hydroxypyridin-2-yl)thio)propanoic acid
Übersicht
Beschreibung
3-((3,5-Dichloro-6-hydroxypyridin-2-yl)thio)propanoic acid is a useful research compound. Its molecular formula is C8H7Cl2NO3S and its molecular weight is 268.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents Synthesis :
- Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, related to the compound , were synthesized and evaluated for their effects on the proliferation of cultured L1210 cells and the survival of mice with P388 leukemia (Temple et al., 1983).
Anticancer Activity of Triazinone Derivatives :
- S-Glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one showed significant anticancer activities in vitro. Compounds related to "3-((3,5-Dichloro-6-hydroxypyridin-2-yl)thio)propanoic acid" were active cytotoxic agents against different cancer cell lines (Saad & Moustafa, 2011).
Method for Synthesizing 3-(Aminothiocarbonylthio)propanoic Acids :
- A method for synthesizing 3-(aminothiocarbonylthio)propanoic acids, intermediates in the synthesis of biologically active 2-thioxo-l,3thiazan-4-ones, was developed (Orlinskii, 1996).
Catalyst in Formylation and Acetylation of Alcohols :
- The compound was used in the preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a catalyst for the formylation and acetylation of alcohols under various conditions (Niknam & Saberi, 2009).
Antioxidant Properties of Triazole Derivatives :
- New compounds with antioxidant properties were synthesized, including derivatives of ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles (Dovbnya et al., 2022).
In Vitro and In Vivo Evaluation of Alphavbeta3 Antagonist :
- The compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, related to the chemical , was identified as a potent alphavbeta3 antagonist with potential application in the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Use in Enhancing Reactivity of Polybenzoxazine :
- 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid) is related to the compound and was used to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation (Trejo-Machin et al., 2017).
Analytical Methods for Quality Control of Pharmaceutical Ingredients :
- 3-Quinolin-4-one propanoic acids, similar to the compound , were analyzed for their inclusion in control methods of pharmaceutical ingredients (Zubkov et al., 2016).
Safety Evaluation for Food Contact Materials :
- The safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, related to the compound, was evaluated for use in food contact materials (Flavourings, 2011).
Eigenschaften
IUPAC Name |
3-[(3,5-dichloro-6-oxo-1H-pyridin-2-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO3S/c9-4-3-5(10)8(11-7(4)14)15-2-1-6(12)13/h3H,1-2H2,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCIXVNBLBTILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)SCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704239.png)







![2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide](/img/structure/B7704334.png)

![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)



